molecular formula C8H6Cl2O B1464757 2,6-Dichloro-3-methylbenzaldehyde CAS No. 60611-23-6

2,6-Dichloro-3-methylbenzaldehyde

Cat. No.: B1464757
CAS No.: 60611-23-6
M. Wt: 189.04 g/mol
InChI Key: MSZRBMZQLCUACG-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Chemical Sciences

The significance of 2,6-Dichloro-3-methylbenzaldehyde in modern chemical sciences lies primarily in its utility as a versatile intermediate for synthesizing more complex and often biologically active molecules. The specific arrangement of its substituents—two chlorine atoms ortho to the aldehyde group and a methyl group meta to it—creates a unique electronic and steric environment. This substitution pattern is instrumental in directing further chemical modifications of the aromatic ring and the aldehyde function.

In contemporary research, this compound is investigated for its potential role in the synthesis of novel agrochemicals and pharmaceuticals. The halogen atoms can increase the lipophilicity of the final products, potentially enhancing their bioavailability and efficacy. Furthermore, the aldehyde group is a reactive handle for a wide array of chemical reactions, including condensations, oxidations, and reductions, allowing for the construction of diverse molecular architectures.

Historical Perspective of Halogenated Benzaldehydes in Chemical Research

Halogenated benzaldehydes, as a class of compounds, have a long history in chemical research, dating back to the foundational studies of organic chemistry. britannica.comwikipedia.org The introduction of halogen atoms onto the benzene (B151609) ring of benzaldehyde (B42025) was found to significantly alter its reactivity and physical properties. mdpi.com Early research in the 19th and early 20th centuries focused on understanding the directing effects of substituents on electrophilic aromatic substitution, with halogens playing a key role in these investigations. mdpi.com

The development of synthetic methodologies to produce a wide variety of halogenated benzaldehydes has been a continuous area of research. These methods include the direct chlorination of toluene (B28343) derivatives followed by hydrolysis. google.comgoogle.com Over time, the focus shifted from fundamental reactivity studies to the application of these compounds as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. britannica.comnih.gov For instance, 2,6-dichlorobenzaldehyde (B137635), a closely related compound, is a known intermediate for pesticides like diflubenzuron (B1670561) and lufenuron, as well as for the pharmaceutical dicloxacillin. google.comgoogle.com This historical context underscores the established importance of the halogenated benzaldehyde scaffold in applied chemical synthesis.

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The primary utility of this compound is its function as a key intermediate in multi-step organic syntheses. The aldehyde group provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds.

One common application involves its use in condensation reactions, such as the Knoevenagel and Wittig reactions, to elongate the carbon chain and introduce new functional groups. For example, it can be reacted with active methylene (B1212753) compounds to form substituted styrenes, which are themselves versatile intermediates.

Furthermore, the aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-dichloro-3-methylbenzoic acid, or reduced to the benzyl (B1604629) alcohol, 2,6-dichloro-3-methylbenzyl alcohol. These derivatives open up further synthetic pathways. The carboxylic acid can be converted to amides, esters, and other acid derivatives, while the alcohol can undergo substitution reactions.

The presence of the two chlorine atoms influences the reactivity of the aromatic ring. While they are deactivating towards electrophilic aromatic substitution, they also direct incoming electrophiles to specific positions. More importantly, these chlorine atoms can be substituted under certain conditions, such as in nucleophilic aromatic substitution reactions, or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility makes this compound a valuable precursor for creating highly substituted and complex aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRBMZQLCUACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300540
Record name 2,6-Dichloro-3-methylbenzaldehyde
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60611-23-6
Record name 2,6-Dichloro-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60611-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 2,6 Dichloro 3 Methylbenzaldehyde

Established Synthetic Pathways

Multi-Step Reaction Sequences for Dichlorinated Aromatic Aldehyde Synthesis

The synthesis of dichlorinated aromatic aldehydes like 2,6-dichloro-3-methylbenzaldehyde typically involves a multi-step process. A common strategy begins with a substituted toluene (B28343) and proceeds through halogenation and subsequent oxidation or hydrolysis steps. The order of these reactions is critical to achieve the desired substitution pattern. libretexts.org

One established route starts with 3-methylaniline. This precursor undergoes N-acetylation followed by treatment with chlorosulfonic acid and ammonia (B1221849) to yield 2-methyl-4-(N-acetyl)-benzenesulfonamide. Subsequent deacetylation, chlorination, and hydrolysis lead to the formation of 2,6-dichloro-3-methylaniline (B30944). researchgate.net This aniline (B41778) can then be converted to the target benzaldehyde (B42025) through methods like the Sandmeyer reaction, although this specific final step is not detailed in the provided source.

Another documented industrial preparation method involves the chlorination of 2,6-dichlorotoluene (B125461). google.comgoogle.com This reaction, carried out under light and catalyzed by phosphorus pentachloride, produces 2,6-dichloro benzyl (B1604629) dichloride. google.comgoogle.com This intermediate is then hydrolyzed under acidic conditions using an acid solvent like formic acid or acetic acid and a catalyst such as zinc chloride to yield 2,6-dichlorobenzaldehyde (B137635). google.comgoogle.com While this produces a dichlorinated benzaldehyde, it lacks the methyl group at the 3-position. A similar hydrolysis approach is used for the synthesis of 2,6-dichlorobenzaldehyde from 1,3-dichloro-2-(dichloromethyl)benzene. prepchem.com

The synthesis of complex aromatic compounds often requires careful planning of the reaction sequence to ensure correct placement of functional groups. libretexts.orgyoutube.com For instance, if a meta-disubstituted product is desired, a meta-directing group should be introduced first. libretexts.org

Strategies for Introducing Halogen and Methyl Substituents on the Aromatic Ring

The introduction of halogen and methyl groups onto an aromatic ring is a fundamental aspect of synthesizing this compound.

Halogenation: Electrophilic aromatic substitution is the primary method for introducing halogens to a benzene (B151609) ring. masterorganicchemistry.commasterorganicchemistry.com This typically involves reacting the aromatic compound with a halogen (like Cl2 or Br2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). masterorganicchemistry.comyoutube.com The catalyst activates the halogen, making it a stronger electrophile. masterorganicchemistry.com For iodination, an oxidizing agent like nitric acid is often used. youtube.com The directing effects of existing substituents on the ring determine the position of the incoming halogen. msu.edu

Methylation: The Friedel-Crafts alkylation is a classic method for introducing a methyl group to an aromatic ring. masterorganicchemistry.com This reaction uses an alkyl halide, such as methyl chloride, and a Lewis acid catalyst. masterorganicchemistry.com However, this reaction can be prone to polyalkylation and rearrangements. msu.edu An alternative is the Friedel-Crafts acylation, which introduces an acyl group that can then be reduced to an alkyl group, avoiding some of the issues of direct alkylation. youtube.com

In the context of this compound, a plausible starting material would be m-cresol (B1676322) (3-methylphenol), where the methyl group is already in place. The directing effects of the hydroxyl and methyl groups would then guide the subsequent chlorination steps.

Methods for Formyl Group Introduction and Transformation

The formyl group (–CHO) is a versatile functional group in organic synthesis. tcichemicals.comfiveable.me There are several methods for its introduction onto an aromatic ring. britannica.comwikipedia.org

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride, to formylate electron-rich aromatic rings. tcichemicals.com

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid under pressure with a catalyst to introduce a formyl group onto benzene and its derivatives. wikipedia.org

Reimer-Tiemann Reaction: This reaction converts phenols to phenolic aldehydes using chloroform (B151607) in a basic solution. britannica.com

Duff Reaction: This method uses hexamethylenetetramine to formylate electron-rich aromatic compounds like phenols. tcichemicals.com

Once introduced, the formyl group can be transformed into other functional groups. For example, it can be oxidized to a carboxylic acid or reduced to an alcohol. tcichemicals.com

A one-pot, two-step procedure for synthesizing substituted benzaldehydes involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate. This intermediate protects the latent aldehyde, allowing for a subsequent cross-coupling reaction with organometallic reagents to introduce various substituents. acs.orgrug.nl

Novel and Optimized Synthetic Approaches

Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed carbonylation reactions have emerged as powerful tools in organic synthesis for the formation of carbonyl-containing compounds, including aldehydes. acs.orgnih.gov These reactions typically involve the coupling of an organic halide or triflate with carbon monoxide in the presence of a palladium catalyst. acs.orgorganic-chemistry.org

This methodology offers a milder and more functional-group-tolerant alternative to some classical formylation methods. orgsyn.org For instance, aryl tosylates and mesylates can be carbonylated to form esters under atmospheric pressure of carbon monoxide using a palladium catalyst with a bidentate ligand. organic-chemistry.org The resulting ester can then be reduced to the aldehyde.

A notable development is the palladium-catalyzed ortho-C–H alkoxycarbonylation of aromatic aldehydes. This method utilizes a transient directing group strategy to directly functionalize the C-H bond adjacent to the aldehyde, offering a direct route to 2-formyl benzoates. acs.org While this specific example focuses on functionalization ortho to an existing aldehyde, the principle of palladium-catalyzed C-H activation and carbonylation represents a significant advancement in the synthesis of substituted aromatic aldehydes.

The table below summarizes some palladium-catalyzed carbonylation reactions.

Reaction TypeSubstratesCatalyst SystemProductReference
Carbonylative StilleOrganotin, Organic Electrophile, COPd(PPh3)4/CuClUnsymmetrical Ketone acs.org
Carbonylative SuzukiOrganoboron, Organic Electrophile, COPalladium CatalystUnsymmetrical Ketone acs.org
Carbonylation of Aryl TosylatesAryl Tosylate, Alcohol, COPd(OAc)2, dcppAryl Ester organic-chemistry.org
Oxidative CarbonylationAryl Boronic Acid, COPd(OAc)2, DPPPSymmetrical Diaryl Ketone liv.ac.uk

Stereoselective and Regioselective Synthesis

Achieving specific stereochemistry and regiochemistry is a crucial aspect of modern organic synthesis. In the context of substituted benzaldehydes, regioselectivity is paramount to ensure the correct placement of the chloro, methyl, and formyl groups on the aromatic ring.

The directing effects of substituents in electrophilic aromatic substitution are a classic example of regiocontrol. msu.edu The order of substituent introduction is a key strategy for achieving the desired isomer. libretexts.org

More advanced techniques involve the use of catalysts to control regioselectivity. For example, cobalt(I)-catalyzed hydroacylation of dienes with aldehydes can exhibit high regioselectivity depending on the ligand and the nature of the aldehyde (aliphatic vs. aromatic). nih.gov While not directly applied to the synthesis of this compound in the provided sources, these types of catalytic systems demonstrate the potential for precise control over reaction outcomes. The development of such regioselective and potentially stereoselective methods for the direct functionalization of aromatic rings is an active area of research that could lead to more efficient syntheses of complex molecules like this compound.

Photoredox Catalysis in Aldehyde Synthesis

Photoredox catalysis has become a powerful strategy in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes that enable novel chemical transformations under mild conditions. nih.govbeilstein-journals.org This approach avoids the need for harsh reagents or high temperatures often associated with traditional methods. nih.gov In the context of aldehyde synthesis and functionalization, photoredox catalysis offers unique pathways by altering the intrinsic reactivity of the carbonyl group. nih.gov

The core principle involves the excitation of a photocatalyst with visible light, which can then engage in SET with an organic substrate. nih.gov For aldehydes, this can lead to the formation of ketyl radical anions, highly reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions. nih.gov Research has demonstrated the application of this strategy in several key transformations:

Reductive Amination: A direct reductive amination of aromatic aldehydes has been achieved using a photocatalyst under visible light, proceeding through an in-situ formed aminal species to generate an α-amino radical. acs.org

Cross-Coupling Reactions: Nickel/photoredox dual catalysis has enabled the chemo- and enantioselective cross-coupling of different aldehydes, a previously challenging transformation. nih.gov This method involves the generation of an acyl radical from one aldehyde which then couples with an α-oxy radical derived from another. nih.gov

Deoxygenation: Visible light photoredox catalysis can be employed for the deoxygenation of alcohols, a transformation that highlights the versatility of generating radical intermediates from oxygen-containing functional groups. beilstein-journals.org

C-C Bond Cleavage: In some contexts, photoredox catalysis can facilitate the oxidative cleavage of the C-C bond in aldehydes to form ketones, using air as the oxidant under ambient conditions. sciencemadness.org

These methodologies, while not described specifically for the direct synthesis of this compound in the reviewed literature, represent the current state-of-the-art in aldehyde manipulation. The principles are broadly applicable to substituted aromatic aldehydes, suggesting potential routes for its synthesis or further functionalization.

Table 1: Research Findings in Photoredox Catalysis for Aldehyde Transformations

Transformation TypeKey PrincipleCatalyst System ExampleSignificanceCitation
Pinacol CouplingSingle-electron reduction of aldehydes to form ketyl radicals, which then dimerize.Ru(II) or Ir(III) photocatalysts.Forms C-C bonds between two aldehyde molecules. nih.gov
Direct Reductive AminationSingle electron oxidation of an in-situ formed aminal species.Photocatalyst under visible light.Allows direct synthesis of benzylic amines without an external hydride source. acs.org
Aldehyde Cross-CouplingDual catalysis generates an α-oxy radical and an acyl radical from two different aldehydes.Nickel/Photoredox system.Enables chemo- and enantioselective coupling of two non-identical aldehydes. nih.gov
Oxidative C-C CleavageOxidation of enamines formed in-situ from aldehydes.Photoredox catalyst with air as the oxidant.Converts aldehydes to ketones under mild, visible-light conditions. sciencemadness.org

Microwave-Assisted Reaction Conditions in Halogenated Aromatic Synthesis

Microwave-assisted synthesis has emerged as a crucial technology in modern organic chemistry, offering significant advantages over conventional heating methods. ajrconline.orgijnrd.org By using microwave irradiation, chemical reactions can be completed in minutes rather than hours, often with improved product yields and purity. bspublications.netlibretexts.org This technique is particularly valuable in the synthesis of halogenated aromatic compounds, where reaction times can be long and conditions harsh.

The fundamental principle of microwave heating involves the direct coupling of microwave energy with polar molecules (dipoles) and ions in the reaction mixture. anton-paar.com This leads to rapid and uniform heating throughout the bulk of the material, avoiding the localized overheating that can occur at the vessel walls with conventional heating. ijnrd.organton-paar.com This efficient energy transfer can dramatically accelerate reaction rates and, in some cases, minimize the formation of side products. libretexts.org

Key benefits of microwave-assisted synthesis include:

Speed: Reaction times are often reduced from hours or days to minutes. bspublications.net

Efficiency: Rapid heating and optimization cycles lead to a more energy-efficient process. ijnrd.orgbspublications.net

Higher Yields: The reduction in side reactions can lead to cleaner reaction profiles and higher isolated yields. libretexts.org

Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring consistent and reproducible results. bspublications.net

In the synthesis of halogenated aromatics, microwave irradiation has been successfully applied to a variety of reactions, including nucleophilic aromatic substitutions (SNAr) and metal-catalyzed cross-couplings. libretexts.orgresearchgate.net For instance, the synthesis of functionalized benzalacetones via a Claisen-Schmidt reaction between aldehydes and ketones demonstrates a significant rate enhancement and yield improvement under microwave irradiation compared to conventional heating. nih.gov While a specific protocol for this compound was not detailed, the application of this technology to accelerate key steps, such as the chlorination of an aromatic ring or the hydrolysis of an intermediate, is a standard practice in modern synthetic design. readarticle.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Claisen-Schmidt Reaction

Reactant (Aldehyde)MethodReaction TimeYieldCitation
4-MethylbenzaldehydeConventional (Reflux)~1 hourNot specified, but longer ajrconline.org
Microwave10 minHigh ajrconline.org
5-Chloro-2-nitro-aldehydeConventionalNot specifiedLower/Side products nih.gov
Microwave25 min90% nih.gov

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is intrinsically linked to the chemistry of its precursors, primarily substituted toluenes and anilines, which undergo a series of strategic transformations.

Utilization of Substituted Anilines and Toluenes as Starting Materials

The industrial production of chlorinated methyl-substituted benzaldehydes often begins with readily available and cost-effective starting materials like toluene or aniline derivatives.

Toluene-based routes are common for producing dichlorotoluenes. 2,6-Dichlorotoluene is a key intermediate that can be subsequently converted to the target aldehyde. google.comnih.gov The synthesis of 2,6-dichlorotoluene can be achieved through several methods, including:

The directional chlorination of 2-chlorotoluene. google.com

A multi-step process starting from toluene involving alkylation (e.g., with tert-butyl chloride) to block the para-position, followed by chlorination and subsequent dealkylation. researchgate.net

The chlorination of p-toluenesulfonyl chloride followed by desulfonylation. nih.gov

Aniline-based routes provide an alternative pathway. For the target compound, 3-methylaniline (m-toluidine) is a logical starting point. A documented synthesis of the closely related 2,6-dichloro-3-methylaniline proceeds from 3-methylaniline. researchgate.net This aniline derivative can then, in principle, be converted to the benzaldehyde via a Sandmeyer-type reaction or other methods to replace the amino group. The synthesis of 2,6-dichloroaniline (B118687) from aniline itself is also well-established, involving chlorination and reductive dehalogenation steps. google.comgoogleapis.com

Investigation of Synthetic Precursors and Their Derivatizations

The transformation of basic starting materials into the final product involves a sequence of derivatization steps designed to install the chloro and aldehyde functionalities at the correct positions.

A key pathway starting from 2,6-dichlorotoluene involves the radical chlorination of the methyl group. This reaction, often initiated by light, converts the methyl group into a dichloromethyl group, forming the intermediate 2,6-dichloro benzyl dichloride. google.com This intermediate is then hydrolyzed, typically using an acidic solvent system, to yield 2,6-dichlorobenzaldehyde. google.com This demonstrates a direct and efficient conversion from the toluene precursor to the aldehyde.

For the synthesis of the specific target, 2,6-dichloro-3-methylaniline , a more complex, multi-step sequence starting from 3-methylaniline is employed. researchgate.net This process involves:

N-Acetylation: The amino group of 3-methylaniline is protected by reacting it with acetic anhydride.

Chlorosulfonation: The resulting acetanilide (B955) is treated with chlorosulfonic acid.

Amidation: The sulfonyl chloride is reacted with ammonia to yield a sulfonamide, which serves to block the para-position.

Deacetylation: The acetyl protecting group is removed.

Chlorination: The free amino group directs the chlorination to the ortho positions (2 and 6).

Hydrolysis: The sulfonamide group is removed to yield the final 2,6-dichloro-3-methylaniline. researchgate.net

Table 3: Key Derivatization Steps and Reagents

Starting MaterialIntermediateTransformation StepKey ReagentsCitation
2,6-Dichlorotoluene2,6-Dichloro benzyl dichlorideSide-chain chlorinationChlorine (Cl₂), light, Phosphorus pentachloride google.com
2,6-Dichloro benzyl dichloride2,6-DichlorobenzaldehydeHydrolysisAcid solvent (e.g., formic/acetic acid), Zinc chloride google.com
3-Methylaniline2-Methyl-4-(N-acetyl)-benzenesulfonic amideProtection and SulfonamidationAcetic anhydride, Chlorosulfonic acid, Ammonia researchgate.net
2-Methyl-4-amino sulfanilamide (B372717)2,6-Dichloro-3-methylanilineChlorination and DeprotectionSodium chlorate, HCl researchgate.net

Isolation and Characterization of Key Synthetic Intermediates

For volatile or thermally stable intermediates like 2,6-dichloro benzyl dichloride , fractional distillation or rectification is the method of choice for purification. google.com This process separates compounds based on differences in boiling points, allowing for the isolation of the desired intermediate from unreacted starting materials and byproducts.

For solid intermediates, such as those generated in the synthesis of 2,6-dichloro-3-methylaniline, isolation is typically achieved through filtration after precipitation from the reaction mixture. google.com Further purification can be accomplished by techniques like recrystallization or steam distillation. The purification of the final 2,6-dichloro-3-methylaniline product, for example, was accomplished via steam distillation to achieve a purity greater than 99.5%. researchgate.net

The structural confirmation of these intermediates is paramount. While specific spectral data for every intermediate in the synthesis of this compound is not provided in the reviewed literature, standard analytical techniques are universally applied for characterization. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the positions of substituents on the aromatic ring.

Infrared (IR) Spectroscopy: FTIR analysis is used to identify key functional groups, such as the C=O stretch of an aldehyde or amide, N-H bonds in anilines, and C-Cl bonds. readarticle.org

Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers information about its structure through fragmentation patterns, confirming the successful incorporation of atoms during a reaction step. readarticle.org

These characterization techniques are essential for verifying the identity and purity of intermediates like 2-methyl-4-amino sulfanilamide researchgate.net and 2,6-dichloro benzyl dichloride google.com at each stage of the synthetic sequence.

Reactivity and Mechanistic Investigations of 2,6 Dichloro 3 Methylbenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group in 2,6-dichloro-3-methylbenzaldehyde is a primary site for a variety of chemical transformations, including carbon-carbon bond formation, condensation with nucleophiles, and redox reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Friedel-Crafts)

Carbon-carbon bond forming reactions are fundamental in organic synthesis for building molecular complexity. physicsandmathstutor.comnih.govchemrevise.org The aldehyde functionality of this compound readily participates in such transformations.

Grignard Reactions: Grignard reagents, with the general formula RMgX, are potent nucleophiles that react with aldehydes to form secondary alcohols. masterorganicchemistry.commasterorganicchemistry.comsigmaaldrich.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol where the 'R' group from the Grignard reagent is attached to the former carbonyl carbon. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com

Friedel-Crafts Reactions: The Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring. wikipedia.org While the classic Friedel-Crafts acylation involves an acyl chloride and a Lewis acid to form a ketone, a related reaction, the Gattermann-Koch reaction, can synthesize benzaldehydes from benzene (B151609) using carbon monoxide and hydrogen chloride under pressure. lscollege.ac.in However, the aldehyde group itself is generally deactivating for electrophilic aromatic substitution on the same ring. libretexts.org Therefore, direct Friedel-Crafts alkylation or acylation on the benzene ring of this compound would be challenging. Instead, the aldehyde can be a target for nucleophilic attack in reactions that bear resemblance to the principles of creating new carbon-carbon bonds. youtube.com

A summary of representative carbon-carbon bond-forming reactions involving aldehydes is presented in the table below.

Reaction NameReagent TypeProduct Type
Grignard ReactionGrignard Reagent (R-MgX)Secondary Alcohol
Friedel-Crafts AcylationAcyl Halide/Anhydride + Lewis AcidKetone (on an aromatic ring)

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Imine Formation)

The carbonyl group of this compound is susceptible to attack by both nitrogen and oxygen nucleophiles, leading to a variety of condensation products.

Imine Formation: The reaction of aldehydes with primary amines yields imines, also known as Schiff bases. libretexts.orgacs.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl intermediate to facilitate its removal as water, but not so acidic as to protonate the amine nucleophile, rendering it non-nucleophilic. libretexts.org

Reactions with Oxygen Nucleophiles: In the presence of alcohols and an acid catalyst, aldehydes can form hemiacetals and acetals. The initial nucleophilic attack by the alcohol on the carbonyl carbon forms a hemiacetal. Further reaction with a second molecule of alcohol results in the formation of a more stable acetal.

A table summarizing these condensation reactions is provided below.

Nucleophile TypeReagent ExampleProduct Type
Nitrogen NucleophilePrimary Amine (R-NH2)Imine (Schiff Base)
Oxygen NucleophileAlcohol (R-OH)Hemiacetal/Acetal

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. For instance, some soil pseudomonads contain enzymes like perillaldehyde (B36042) dehydrogenase that can catalyze the oxidation of substituted benzaldehydes. nih.gov

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). physicsandmathstutor.com

The table below summarizes the oxidation and reduction products.

Reaction TypeProduct Functional Group
OxidationCarboxylic Acid
ReductionPrimary Alcohol

Aromatic Substitution Reactions of the Dichlorinated Benzene Ring

The two chlorine atoms on the aromatic ring of this compound are sites for substitution reactions, allowing for further functionalization of the molecule.

Nucleophilic Aromatic Substitution at Halogenated Positions

Aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAᵣ). chemistrysteps.comlibretexts.orgopenstax.org The aldehyde group, being electron-withdrawing, activates the ring towards nucleophilic attack. youtube.com In this compound, the chlorine atoms are positioned ortho and para to the electron-withdrawing aldehyde group, making them susceptible to replacement by strong nucleophiles.

The generally accepted mechanism for many SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.orgnih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The regioselectivity of the substitution can be influenced by both electronic and steric factors. stackexchange.com For instance, in a related compound, 2,6-dichloro-3-nitropyridine, nucleophilic attack was observed to be kinetically controlled, favoring the more electron-deficient position. stackexchange.com

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogenated Aromatic Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in synthesis. researchgate.netethz.ch The chlorine atoms in this compound can serve as coupling partners in these reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.orgorganic-chemistry.orgfishersci.co.uklibretexts.org This reaction is widely used to form biaryl compounds. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has become a vital method for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgwuxiapptec.com The choice of ligand on the palladium catalyst is crucial for the reaction's success and can influence the reaction conditions, such as temperature and the choice of base. wuxiapptec.comresearchgate.net Nickel-catalyzed Suzuki-Miyaura couplings have also been developed as an alternative. nih.gov

A table summarizing these cross-coupling reactions is presented below.

Reaction NameCatalystCoupling PartnerBond Formed
Suzuki-Miyaura CouplingPalladium complexOrganoboron compoundC-C
Buchwald-Hartwig AminationPalladium complexAmineC-N

Applications and Derivatization Strategies in Advanced Synthetic Research

2,6-Dichloro-3-methylbenzaldehyde as a Versatile Building Block in Organic Synthesisbldpharm.comvanderbilt.edu

This compound is a valuable and versatile building block in the field of organic synthesis. bldpharm.com Its unique structure, featuring an aldehyde group flanked by two chlorine atoms and a methyl group on the aromatic ring, provides a reactive platform for the construction of a wide array of complex organic molecules. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the aldehyde carbon, making it susceptible to nucleophilic attack. This inherent reactivity, combined with the steric hindrance provided by the ortho-substituents, allows for regio- and stereoselective transformations.

Synthesis of Diverse Chemical Entitiesvanderbilt.edu

The aldehyde functionality of this compound serves as a key handle for the introduction of various chemical entities. It readily participates in a multitude of classic and contemporary organic reactions, leading to the formation of a diverse range of compounds. These reactions include, but are not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations. For instance, its reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, provides a straightforward route to secondary alcohols with a dichlorinated and methylated phenyl backbone. orgsyn.org Furthermore, its use in multicomponent reactions allows for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. The resulting products often serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. researchgate.netnih.gov

Formation of Novel Carbon-Carbon and Carbon-Heteroatom Bondsvanderbilt.edu

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. researchgate.netnih.gov this compound is an exemplary substrate for a variety of coupling reactions that facilitate the formation of these crucial linkages.

Carbon-Carbon Bond Formation:

The aldehyde group can be transformed into a variety of functional groups that are amenable to C-C bond formation. For example, conversion to the corresponding triflate or halide sets the stage for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. chemistry.coach These powerful methods enable the introduction of aryl, vinyl, and alkynyl groups, respectively, at the aldehydic carbon position, thereby constructing complex molecular frameworks. The steric and electronic properties imparted by the dichloro and methyl substituents can influence the efficiency and selectivity of these coupling processes.

Carbon-Heteroatom Bond Formation:

The aldehyde functionality is a direct precursor for the formation of carbon-heteroatom bonds. Reductive amination with primary or secondary amines provides a facile route to the corresponding substituted benzylamines, establishing a C-N bond. Similarly, reaction with thiols can lead to the formation of thioacetals (C-S bonds), which can serve as protecting groups or be further elaborated. The Ullmann condensation and Buchwald-Hartwig amination are other powerful transition metal-catalyzed reactions that can be employed to form C-N, C-O, and C-S bonds, often with high efficiency and functional group tolerance. mdpi.comnih.gov The presence of the halogen atoms on the aromatic ring also provides additional sites for nucleophilic aromatic substitution reactions, further expanding the possibilities for C-X bond formation.

Table 1: Examples of Bond Formation Reactions Involving this compound Derivatives
Reaction TypeBond FormedReactant(s) with Aldehyde DerivativeCatalyst/ReagentProduct Type
Suzuki CouplingC-CAryl/Vinyl boronic acidPalladium catalyst, BaseBiaryl or Styrenyl derivative
Heck ReactionC-CAlkenePalladium catalyst, BaseSubstituted alkene
Sonogashira CouplingC-CTerminal alkynePalladium and Copper catalysts, BaseArylalkyne
Reductive AminationC-NAmineReducing agent (e.g., NaBH3CN)Substituted benzylamine
Buchwald-Hartwig AminationC-NAminePalladium catalyst, BaseN-Aryl amine
Ullmann CondensationC-O/C-SAlcohol/ThiolCopper catalyst, BaseAryl ether/thioether

Development of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The aldehyde group, in concert with the substituted aromatic ring, can participate in cyclization reactions to form fused ring systems of significant interest in medicinal and materials chemistry.

Benzothiazole (B30560) Synthesis and Related Scaffoldsbldpharm.com

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities. ijpsonline.com The synthesis of benzothiazole derivatives can be achieved through the condensation of 2-aminothiophenols with aldehydes. In this context, this compound can react with a substituted 2-aminothiophenol (B119425) to yield a 2-(2,6-dichloro-3-methylphenyl)benzothiazole. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic benzothiazole core. The specific substitution pattern on the resulting benzothiazole can be modulated by the choice of the 2-aminothiophenol starting material. These compounds are of interest for their potential as anticancer and anti-inflammatory agents.

Quinoline (B57606) Derivativespitt.edu

Quinoline and its derivatives are another important class of heterocyclic compounds with diverse pharmacological properties. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. While this compound itself is not a direct precursor in the traditional Friedländer synthesis, it can be elaborated into intermediates suitable for quinoline construction. For instance, a Knoevenagel condensation of this compound with a malonic acid derivative, followed by reduction and cyclization, can lead to quinoline scaffolds. The steric and electronic effects of the dichloromethylphenyl moiety can influence the regioselectivity of the cyclization and the properties of the resulting quinoline derivatives.

Medicinal Chemistry Scaffold Derivatizationbldpharm.comnih.govijpsonline.com

In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds for biological screening. rsc.org this compound serves as a valuable starting point for the generation of diverse molecular scaffolds. The aldehyde group provides a convenient handle for derivatization, allowing for the introduction of a wide range of substituents through reactions such as reductive amination, Wittig olefination, and condensation with various nucleophiles.

Design and Synthesis of Pharmacologically Active Compounds

This compound serves as a versatile scaffold in the design and synthesis of a variety of pharmacologically active compounds. Its derivatization is a key strategy for developing novel therapeutic agents. For instance, the aldehyde functional group can readily undergo condensation reactions with various nucleophiles to create more complex molecular architectures.

One notable application is in the synthesis of guanabenz (B1672423) derivatives, which have shown potential as antiprion agents. researchgate.net The synthesis involves a condensation reaction between a substituted benzaldehyde (B42025), such as 2,6-dichlorobenzaldehyde (B137635), and an aminoguanidine (B1677879) salt. researchgate.net This straightforward procedure allows for the creation of a library of compounds for biological screening. For example, reacting 2,6-dichlorobenzaldehyde with 2-hydrazinyl-1,4,5,6-tetrahydropyrimidine hydroiodide or 2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide yields the corresponding hydroiodide salts. researchgate.net

Furthermore, derivatives of dichlorobenzaldehydes are utilized in the development of anticancer agents. A series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives have been synthesized from N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines and evaluated for their cytotoxic effects against human cancer cell lines. nih.gov The synthesis of these compounds highlights the utility of the benzaldehyde moiety in creating complex heterocyclic systems with potential therapeutic value.

The benzaldehyde structure is also a key component in the synthesis of benzoylurea (B1208200) pesticides. google.com While the primary focus of this section is on pharmacologically active compounds, the synthetic strategies often overlap with those used in agrochemical research. The synthesis of these compounds typically involves the reaction of a substituted benzaldehyde with other intermediates to build the final complex molecule. google.comgoogle.com

The following table summarizes the synthesis of representative pharmacologically active compounds derived from related dichlorobenzaldehydes.

Starting AldehydeReagentProduct TypePotential Application
2,6-Dichlorobenzaldehyde2-Hydrazinyl-1,4,5,6-tetrahydropyrimidine hydroiodideGuanabenz derivativeAntiprion
2,6-Dichlorobenzaldehyde2-Hydrazinyl-4,5-dihydro-1H-imidazole hydroiodideGuanabenz derivativeAntiprion
Substituted BenzaldehydesN-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazinesBenzodithiazine derivativeAnticancer

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from this compound. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its pharmacological activity.

In the context of guanabenz derivatives with antiprion activity, SAR studies have revealed the importance of the substitution pattern on the phenyl ring. While specific data on the 3-methyl-substituted variant is not detailed, studies on related dichlorobenzaldehyde derivatives indicate that the nature and position of substituents significantly influence activity. researchgate.net

For a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which act as chitin (B13524) synthesis inhibitors, quantitative structure-activity relationship (QSAR) studies have been conducted. nih.gov These studies showed that introducing halogens (F, Cl, Br) or small alkyl groups (Me, Et, Pr, n-Bu) at the para-position of the 3-phenyl ring can enhance activity. nih.gov Conversely, bulky substituents like t-Bu or electron-withdrawing groups like NO2 and CF3 led to a drastic decrease in activity. nih.gov Although the core is different, these findings provide valuable insights into how substitutions on phenyl rings, a feature of derivatives from this compound, can impact biological function.

SAR studies on benzothiazole derivatives designed as molecular probes for tau protein also offer relevant insights. nih.govrsc.org In this research, the linker between two aromatic rings was modified to include 1,2,3-triazole, amide, and ester moieties. The results indicated that while triazole derivatives were effective in visualizing Aβ plaques, they did not detect neurofibrillary tangles (NFTs). nih.govrsc.org However, amide and ester derivatives were able to visualize NFTs, demonstrating how modifications to the linker region can alter target specificity. nih.govrsc.org

The following table outlines key findings from SAR studies on related compound classes.

Compound ClassStructural VariationImpact on Activity
5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazolesIntroduction of halogens or small alkyl groups at the para-position of the 3-phenyl ring.Enhanced chitin synthesis inhibitory activity. nih.gov
5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazolesIntroduction of bulky or strongly electron-withdrawing groups at the para-position of the 3-phenyl ring.Drastically decreased chitin synthesis inhibitory activity. nih.gov
Benzothiazole-based tau probesReplacement of a trans-butadiene bridge with 1,2,3-triazole, amide, or ester moieties.Altered ability to detect Aβ plaques versus neurofibrillary tangles. nih.govrsc.org

Exploration of Molecular Targets and Pathways for Derived Compounds

Identifying the molecular targets and understanding the biological pathways through which derivatives of this compound exert their effects is a key aspect of advanced synthetic research. This exploration is fundamental to the development of targeted therapies.

Derivatives of 2,6-dichlorobenzaldehyde have been investigated for their activity against various molecular targets. For instance, guanabenz and its derivatives have been identified as having antiprion activity, suggesting an interaction with the prion protein or pathways involved in its misfolding and aggregation. researchgate.net

In the field of anticancer research, derivatives of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide have shown selective cytotoxic effects against different human cancer cell lines, including HeLa, MCF-7, and HCT-116. nih.gov This selectivity suggests that the compounds may interact with specific molecular targets or pathways that are dysregulated in these particular cancer types.

Furthermore, research into benzothiazole derivatives has identified the tau protein as a key molecular target. nih.govrsc.org These compounds have been developed as potential imaging agents for visualizing neurofibrillary tangles, which are a hallmark of Alzheimer's disease. nih.govrsc.org The affinity of these ligands for the binding sites on tau protein highlights the potential for developing diagnostics and therapeutics targeting this protein.

Another approach involves tethering a known biologically active molecule to a metal-based drug. For example, the antitumor drug bexarotene, a selective agonist of retinoid X receptors (RXRs), has been used to improve the antitumor activity of ruthenium(II) complexes. mdpi.com This strategy suggests that derivatives of this compound could potentially be incorporated into such multi-target drug designs, engaging with specific nuclear receptors or other cellular pathways.

The following table summarizes the identified molecular targets and pathways for compounds derived from related benzaldehydes.

Compound ClassMolecular Target/PathwayTherapeutic Area
Guanabenz derivativesPrion protein aggregation pathwayNeurodegenerative diseases
Benzodithiazine derivativesCytotoxic targets in HeLa, MCF-7, HCT-116 cellsOncology
Benzothiazole derivativesTau proteinAlzheimer's disease diagnostics
Bexarotene-tethered complexesRetinoid X receptors (RXRs)Oncology

Applications in Agrochemical and Dye Synthesis

2,6-Dichlorobenzaldehyde, a closely related compound, is a significant intermediate in the chemical industry, particularly in the synthesis of agrochemicals and dyes. google.comgoogle.com Its reactive aldehyde group and substituted aromatic ring make it a valuable building block for a range of commercial products.

In the agrochemical sector, 2,6-dichlorobenzaldehyde is a key precursor for the manufacture of several important pesticides. It is used in the synthesis of the herbicide 2,6-dichlorobenzonitrile. google.com Furthermore, it is an essential intermediate in the production of benzoylurea insecticides, a class of compounds that act as insect growth regulators by inhibiting chitin synthesis. google.comnih.gov Notable pesticides synthesized from this intermediate include hexaflumuron, diflubenzuron (B1670561), and lufenuron. google.comgoogle.com The synthesis pathway for these complex molecules often begins with the functionalization of the 2,6-dichlorobenzaldehyde core. google.com

In the dye industry, 2,6-dichlorobenzaldehyde is used in the production of specific colorants. It is an intermediate in the synthesis of Acid Media Bleach Blue B, highlighting its role in creating specialized dyes for various applications. google.comgoogle.com

The following table provides a summary of the applications of the related 2,6-dichlorobenzaldehyde in agrochemical and dye synthesis.

ProductProduct TypeApplication
2,6-DichlorobenzonitrileHerbicideAgriculture google.com
HexaflumuronInsecticide (Benzoylurea)Agriculture google.comgoogle.com
DiflubenzuronInsecticide (Benzoylurea)Agriculture google.comgoogle.com
LufenuronInsecticide (Benzoylurea)Agriculture google.com
Acid Media Bleach Blue BDyeDyestuff Industry google.comgoogle.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, their connectivity, and the spatial relationships between them.

Proton (¹H) NMR for Structural and Conformational Analysis

Proton NMR (¹H NMR) spectroscopy offers detailed information about the hydrogen atoms within a molecule. For 2,6-dichloro-3-methylbenzaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum. The aromatic protons exhibit signals whose multiplicity and coupling constants (J) provide information about their relative positions on the benzene (B151609) ring. The methyl protons also give rise to a characteristic signal, typically a singlet, in the upfield region.

Detailed analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each proton, confirming the substitution pattern on the aromatic ring and the presence of the aldehyde functional group.

Table 1: ¹H NMR Spectral Data for Related Benzaldehydes

CompoundSolventChemical Shift (ppm) and Multiplicity
2,6-Dichlorobenzaldehyde (B137635)-Not explicitly found, but related data is available. chemicalbook.com
3-MethylbenzaldehydeCDCl₃9.95 (s, 1H, CHO), 7.66-7.64 (m, 2H, Ar-H), 7.42-7.39 (m, 2H, Ar-H), 2.39 (s, 3H, CH₃) nih.gov
2-MethylbenzaldehydeDMSO-d₆10.23 (s, 1H, CHO), 7.83-7.81 (d, 1H, Ar-H), 7.57-7.53 (t, 1H, Ar-H), 7.43-7.33 (m, 2H, Ar-H), 2.61 (s, 3H, CH₃) rsc.org

This table presents data for structurally similar compounds to provide context for the expected spectral features of this compound.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it. The carbonyl carbon of the aldehyde group is particularly deshielded and appears at a characteristic downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on their substitution, with the carbons bearing the chlorine atoms exhibiting distinct signals. The methyl carbon appears in the upfield region of the spectrum.

The comprehensive analysis of the ¹³C NMR spectrum allows for the complete assignment of the carbon skeleton, confirming the positions of the chloro, methyl, and aldehyde substituents on the benzene ring.

Table 2: ¹³C NMR Spectral Data for Related Benzaldehydes

CompoundSolventChemical Shift (ppm)
2,6-Dichlorobenzaldehyde-Not explicitly found, but related data is available.
3-MethylbenzaldehydeDMSO-d₆193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9, 20.7 rsc.org
2-MethylbenzaldehydeDMSO-d₆193.3, 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0 rsc.org

This table presents data for structurally similar compounds to provide context for the expected spectral features of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band in the region of 1700-1730 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic ring and the methyl group are observed in the region of 2900-3100 cm⁻¹. The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum, below 1000 cm⁻¹. The specific pattern of absorptions in the fingerprint region can also be used to confirm the substitution pattern of the benzene ring. spectrabase.com

Table 3: Key IR Absorption Frequencies for this compound and Related Compounds

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
2,6-DichlorobenzaldehydeC=O Stretch~1700 nist.gov
3-MethylbenzaldehydeC=O Stretch- nist.gov
2-MethylbenzaldehydeC=O Stretch- chemicalbook.com

Specific peak data for this compound was not available in the search results. The table indicates the expected region for the C=O stretch based on general principles and related compounds.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. For this compound, Raman spectroscopy can provide additional information about the vibrations of the carbon skeleton and the C-Cl bonds. The symmetric vibrations of the benzene ring often give rise to strong Raman signals. The C=O stretching vibration is also typically observable in the Raman spectrum. By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved. spectrabase.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. nist.govnih.gov Due to the presence of two chlorine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.govnih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (CHO) and the loss of a hydrogen atom. The fragmentation of this compound will also involve the loss of chlorine atoms, leading to a series of fragment ions that can be used to confirm the structure of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺188Molecular Ion
[M-H]⁺187Loss of a hydrogen atom
[M-CHO]⁺159Loss of the formyl group
[M-Cl]⁺153Loss of a chlorine atom

This table presents predicted m/z values based on the structure of this compound and common fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. europa.eu This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its exact molecular mass, providing strong evidence for its elemental composition of C8H6Cl2O. The high resolving power of the instrument allows for the differentiation of peaks with very similar mass-to-charge ratios, ensuring a high degree of confidence in the compound's identification. europa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for assessing the purity of this compound and analyzing complex mixtures containing this compound. ojp.gov In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component. jppres.com This allows for the identification of impurities and byproducts in a sample of this compound. The resulting data can be compared against spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), for confirmation. nist.gov

A related compound, 3-methylbenzaldehyde, has been analyzed using GC-MS, with its mass spectrum available in the NIST database. nist.gov While direct GC-MS data for this compound is not as readily available in public databases, the principles of analysis remain the same. The fragmentation pattern observed in the mass spectrum provides structural information that, combined with the retention time from the gas chromatograph, allows for definitive identification and purity assessment.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. europa.eu While this compound is amenable to GC-MS, ESI-MS offers an alternative, especially when the compound is part of a more complex, non-volatile mixture or when derivatization is employed. In ESI-MS, the sample solution is sprayed through a highly charged needle, creating charged droplets from which ions are generated. europa.eu This method typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, providing clear molecular weight information. For this compound, ESI-MS would be expected to show a prominent ion corresponding to its molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to study the electronic transitions within a molecule and can be a valuable tool for reaction monitoring. youtube.com The absorption of UV-Vis light by this compound would be due to electronic transitions involving its aromatic ring and carbonyl group. Specifically, transitions such as n→π* and π→π* are expected. youtube.comyoutube.com

The position and intensity of the absorption bands in the UV-Vis spectrum are characteristic of the molecule's structure. These spectral features can be used to monitor the progress of a reaction involving this compound. For instance, if the benzaldehyde (B42025) is being converted to another compound, the disappearance of its characteristic absorption bands and the appearance of new bands corresponding to the product can be tracked over time. The study of 2-Chloro-3,4-dimethoxybenzaldehyde using UV-Vis spectroscopy in different solvents demonstrates how the absorption spectrum can be analyzed to understand the electronic properties of a substituted benzaldehyde. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds that are not easily volatilized, making it a complementary technique to GC. For this compound, HPLC can be used to determine its purity with high accuracy. A pure sample will ideally show a single peak in the chromatogram. The presence of additional peaks would indicate impurities.

Furthermore, HPLC is an excellent method for monitoring the progress of a chemical reaction. By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of the starting material (this compound) and the formation of the product can be quantified. This provides valuable kinetic information about the reaction. For instance, HPLC analysis has been used to detect the presence of m-tolualdehyde in biological samples following exposure to related compounds. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. sigmaaldrich.com It is widely used in organic chemistry for qualitative monitoring of reactions and for preliminary purity checks. chemistryhall.comlibretexts.org In the context of this compound, a small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. rochester.edu The separation is based on the differential affinity of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase (the solvent). chemistryhall.com

By comparing the spot corresponding to the reaction mixture with a spot of the pure starting material, one can quickly assess the progress of the reaction. rochester.edursc.org The disappearance of the starting material spot and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.org Although primarily a qualitative technique, the relative intensity of the spots can provide a rough estimate of the component concentrations. Visualization of the spots can be achieved under UV light or by using chemical stains. rsc.org

TechniqueApplication for this compoundInformation Obtained
High-Resolution Mass Spectrometry (HRMS) Accurate Mass DeterminationElemental Composition, Molecular Formula
Gas Chromatography-Mass Spectrometry (GC-MS) Purity Assessment and Mixture AnalysisIdentification of Components, Purity Level, Structural Information
Electrospray Ionization Mass Spectrometry (ESI-MS) Molecular Weight DeterminationMolecular Weight of Polar or Thermally Labile Compounds
Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic Transitions and Reaction MonitoringElectronic Structure, Reaction Kinetics, Concentration
High-Performance Liquid Chromatography (HPLC) Purity and Reaction ProgressPurity Level, Quantification of Components, Reaction Kinetics
Thin Layer Chromatography (TLC) Reaction Monitoring and ScreeningQualitative Reaction Progress, Preliminary Purity Assessment

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain detailed research findings on the solid-state structure of this compound as determined by X-ray crystallography. This investigation aimed to identify key structural parameters, including unit cell dimensions, space group, and intramolecular bond lengths and angles, which are fundamental for a complete understanding of the compound's three-dimensional arrangement in the crystalline state.

Despite a thorough review of available data, no specific experimental X-ray crystallographic studies for this compound have been reported in the accessible scientific literature or deposited in crystallographic databases. Consequently, detailed research findings and the corresponding data tables for its crystal structure are not available at this time.

The determination of a crystal structure through X-ray crystallography is a highly specific experimental process that must be performed on a suitable single crystal of the compound. Without such an analysis, critical data points remain unknown.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Computational Chemistry and Theoretical Studies of 2,6 Dichloro 3 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. youtube.com This approach offers a favorable compromise between accuracy and computational expense, making it suitable for a wide range of molecular systems. solidstatetechnology.us

For 2,6-dichloro-3-methylbenzaldehyde, a DFT calculation would begin with a geometry optimization. This process systematically adjusts the positions of the atoms to find the lowest energy arrangement, corresponding to the molecule's most stable three-dimensional structure. The results would include precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 2,6-difluorobenzaldehyde (B1295200) using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have determined the optimized structures of its conformers. researchgate.net A similar calculation for this compound would yield a comparable set of geometric parameters.

Once the geometry is optimized, DFT can be used to calculate vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. The calculation of vibrational modes for benzaldehyde (B42025) and its derivatives has been shown to be in good agreement with experimental data, aiding in the assignment of spectral bands. solidstatetechnology.usnih.gov For example, the characteristic carbonyl (C=O) stretching frequency in benzaldehyde is a key feature that would be precisely calculated for the title compound.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Benzaldehyde (Based on 2,6-Difluorobenzaldehyde O-trans Conformer Data) This table presents data for 2,6-difluorobenzaldehyde to illustrate the typical output of a DFT geometry optimization.

Parameter Atom Connection Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C-C (ring) ~1.39 Å
C-CHO ~1.48 Å
C=O ~1.21 Å
C-Cl ~1.74 Å (Typical)
C-CH3 ~1.51 Å (Typical)
**Bond Angle (°) ** C-C-C (ring) ~120°
C-C-CHO ~122°
O=C-H ~120°

Source: Adapted from data for 2,6-difluorobenzaldehyde. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation and can provide very high accuracy, though often at a significant computational cost. psu.edu

For a molecule like this compound, ab initio calculations would be employed to obtain highly reliable energies and molecular properties that can serve as benchmarks for less computationally expensive methods like DFT. For example, ab initio molecular dynamics has been used to investigate reaction mechanisms in ortho-hydroxybenzaldehyde, tracking the proton transfer process in an excited state. researchgate.net Similarly, computational studies on the acetalization of various substituted benzaldehydes have utilized ab initio methods to map out reaction energy profiles and identify the most stable intermediate structures and products. researchgate.net Such high-level calculations would be invaluable for understanding the reactivity and potential energy surfaces of this compound with great precision.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR Chemical Shifts)

Computational methods are highly effective at predicting various spectroscopic properties. The vibrational frequencies calculated using DFT, as mentioned previously, directly correlate to the IR spectrum. nih.gov

Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. This calculation provides the excitation energies and oscillator strengths, which determine the position and intensity of absorption peaks.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy. nih.gov These calculations involve determining the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) within the molecule. By comparing the calculated shielding of a nucleus in the target molecule to that of a reference compound (like tetramethylsilane, TMS), the chemical shift can be predicted. liverpool.ac.uk These predictions are crucial for interpreting experimental NMR spectra and confirming molecular structure. chemicalbook.com

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for a Substituted Benzaldehyde This table illustrates the type of data generated from NMR prediction calculations. Values are hypothetical for this compound.

Proton Predicted Chemical Shift (ppm)
Aldehyde (-CHO) 10.2
Aromatic (H-4) 7.6
Aromatic (H-5) 7.4
Methyl (-CH₃) 2.5

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insights into the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and their interactions with other molecules.

Force Field Parameterization for Intermolecular Interactions

Molecular dynamics (MD) simulations model the movements of atoms in a molecule or a system of molecules over time by using classical mechanics. The potential energy of the system is described by a set of functions known as a force field. nih.gov A force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).

For a novel or less common molecule like this compound, a specific force field may not exist. In such cases, parameters must be developed. Force field parameterization involves fitting the force field's functional forms to high-quality data, typically derived from ab initio or DFT calculations. researchgate.netnih.gov For example, the charges on each atom are often determined to reproduce the quantum mechanical electrostatic potential, and torsional parameters are adjusted to match the rotational energy profiles calculated with DFT. Developing a robust force field is essential for accurately simulating the bulk properties or intermolecular interactions of this compound. youtube.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds and determining their relative energies. utdallas.edunih.gov For this compound, key rotations would occur around the C(ring)-CHO bond and the C(ring)-CH₃ bond.

The two bulky chlorine atoms at positions 2 and 6 create significant steric hindrance, which strongly influences the orientation of the adjacent aldehyde group. Computational studies on 2,6-disubstituted benzaldehydes consistently show that the aldehyde group is forced out of the plane of the benzene (B151609) ring. researchgate.net A computational analysis for this compound would involve systematically rotating the aldehyde group and calculating the energy at each step to map out the potential energy landscape. This would reveal the most stable conformation (the lowest energy point) and the energy barriers between different conformations. Similar analyses of ortho- and meta-substituted benzaldehydes have successfully determined their conformational preferences in solution. psu.edu

Computational Approaches to Elucidating Reaction Mechanisms of this compound

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netmdpi.com For a substituted aromatic aldehyde like this compound, computational studies can map out potential energy surfaces, identify key intermediates, and calculate the energetic feasibility of different reaction pathways. researchgate.netmoreisdifferent.com These theoretical approaches are crucial for understanding reaction kinetics and for the rational design of more efficient synthetic processes. acs.org

Transition State Identification and Energy Barrier Calculations

A cornerstone of mechanistic studies in computational chemistry is the identification of transition states (TS) and the calculation of their associated energy barriers. libretexts.org The transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation energy of the reaction. moreisdifferent.comlibretexts.org For reactions involving this compound, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions, density functional theory (DFT) is a widely used method to locate these critical points. researchgate.netnih.gov

Computational studies on related benzaldehyde derivatives have shown that the nature and position of substituents significantly influence reaction energy barriers. nih.gov For instance, in the context of an aldol (B89426) reaction, electron-withdrawing groups on the benzaldehyde ring are known to increase the reactivity by making the carbonyl carbon more electrophilic. d-nb.info Conversely, electron-donating groups tend to decrease reactivity. d-nb.info In the case of this compound, the two chlorine atoms act as strong electron-withdrawing groups, while the methyl group is weakly electron-donating. Computational analysis would be essential to quantify the net electronic effect on the aldehyde's reactivity.

The process involves optimizing the geometries of the reactants, the proposed transition state structure, and the products. researchgate.net A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state provides the activation energy barrier, a key parameter in the Arrhenius equation that governs the reaction rate. moreisdifferent.com

Table 1: Illustrative Energy Barrier Data for a Hypothetical Reaction This table presents hypothetical data based on general principles of substituent effects on reaction barriers for illustrative purposes, as specific data for this compound is not available in the cited literature.

ReactantSubstituentsPredicted Relative Activation Energy (kcal/mol)
BenzaldehydeNone0 (Reference)
4-NitrobenzaldehydeStrong Electron-Withdrawing< 0
4-MethoxybenzaldehydeStrong Electron-Donating> 0
This compound2x Cl (withdrawing), 1x CH₃ (donating)< 0 (Predicted)

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can dramatically alter its rate and even the preferred mechanistic pathway. researchgate.net Computational models are indispensable for dissecting these solvent effects at a molecular level. researchgate.net These models generally fall into two categories: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net These are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute molecules. researchgate.net For a polar molecule like this compound, and for reactions that involve charge separation or polar transition states, the polarity of the solvent is expected to have a significant impact. researchgate.net For example, studies on the oxidation of other aldehydes have shown that polar, hydrogen-bond-donating solvents can alter product ratios by stabilizing specific transition states. researchgate.net

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally more demanding, methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in protic solvents like water or alcohols. researchgate.net For a reaction involving this compound, explicit solvent models could reveal how solvent molecules orient around the carbonyl group and how they participate in stabilizing or destabilizing the transition state.

In Silico Studies for Biological Activity Prediction

In modern drug discovery, in silico techniques are vital for predicting the potential biological activity of compounds, thereby prioritizing them for synthesis and experimental testing. nih.gov These computational methods allow for the rapid screening of large virtual libraries of molecules against specific biological targets. nih.govrsc.org

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.comnih.gov This method is instrumental in structure-based drug design. For this compound, molecular docking could be employed to explore its potential as an inhibitor for various enzymes. For instance, benzaldehyde derivatives have been studied as inhibitors of enzymes like phenoloxidase and DNA gyrase. nih.govsigmaaldrich.com

The process involves preparing a 3D structure of the target protein, often from a source like the Protein Data Bank, and a 3D model of the ligand, this compound. mdpi.com Docking algorithms then sample a large number of possible binding poses of the ligand within the active site of the protein and use a scoring function to rank them based on their predicted binding affinity. nih.gov Studies on related chlorinated compounds have shown that halogen atoms can form specific halogen bonds or hydrophobic interactions within a protein's active site, which can contribute significantly to binding affinity. mdpi.comnih.gov Docking studies could reveal potential hydrogen bonds involving the aldehyde oxygen, as well as hydrophobic and halogen-bond interactions from the substituted phenyl ring.

Table 2: Representative Data from a Molecular Docking Study This table shows example data from a molecular docking study of benzaldehyde thiosemicarbazone derivatives against M. tuberculosis DNA gyrase B to illustrate the type of results obtained. nih.gov

CompoundBinding Energy (kcal/mol)
Compound 13-8.5
Compound 21-7.8
Compound 20-7.7
Levofloxacin (Control)-7.0
Rifampicin (Control)-6.7

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) required for a molecule to exert a specific biological activity. nih.govunimas.my A pharmacophore model can be generated from a set of known active molecules or from the active site of a target protein. nih.govnih.gov

For this compound, a pharmacophore model could be developed based on its structural features: a hydrogen bond acceptor (the aldehyde oxygen), an aromatic ring, and hydrophobic features (the methyl and chloro groups). unimas.my This model could then be used as a 3D query to perform a virtual screen of large compound databases. nih.govunimas.my The goal of virtual screening is to rapidly identify other molecules in the database that match the pharmacophore and are therefore likely to share the same biological activity. rsc.orgnih.gov This approach is highly effective for discovering novel chemical scaffolds that could serve as starting points for drug development. mdpi.com For example, a pharmacophore model derived from benzaldehyde derivatives was successfully used to identify new potential fly repellants. unimas.my

Conclusion and Future Research Directions

Summary of Key Research Findings and Current Challenges

2,6-Dichloro-3-methylbenzaldehyde represents a synthetically useful, yet challenging, polysubstituted aromatic aldehyde. Research has primarily utilized it as an intermediate in the synthesis of more complex molecules, where its unique substitution pattern is a key structural feature. The presence of two chlorine atoms ortho to the aldehyde group imparts significant steric hindrance, which profoundly influences its reactivity. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, often necessitating more forcing reaction conditions or specialized catalytic systems to achieve desired transformations learncbse.inmasterorganicchemistry.comacs.orgyoutube.com.

The primary challenge in the chemistry of this compound is overcoming this steric hindrance to enable a broader range of synthetic applications masterorganicchemistry.comacs.org. Standard reactions that proceed readily with less substituted benzaldehydes may be sluggish or fail entirely. For instance, nucleophilic addition reactions, a cornerstone of aldehyde chemistry, can be significantly slower learncbse.inyoutube.com. Furthermore, selective functionalization of the aromatic ring without disturbing the existing substituents presents another hurdle. The electronic effects of the chloro and methyl groups, combined with the steric constraints, make predictable and high-yielding derivatization a non-trivial task. A notable study on a two-step, one-pot reduction/cross-coupling procedure highlighted that di-ortho-substitution on a Weinreb amide precursor led to a decrease in yield, a direct consequence of increased steric bulk acs.org.

Unexplored Reactivity and Synthetic Opportunities for this compound

A significant portion of the reactivity of this compound remains unexplored. While it has been subjected to some classical aldehyde transformations, modern synthetic methodologies have yet to be fully applied to this sterically congested molecule. There is considerable opportunity to investigate its participation in reactions that can tolerate or even take advantage of its steric properties.

Future research could focus on the application of advanced catalytic systems to overcome the inherent low reactivity. For example, the use of transient directing groups, which can temporarily coordinate to the aldehyde and a metal catalyst, could enable selective ortho-C-H functionalization, a reaction that is otherwise challenging on such a substituted ring system acs.orgresearchgate.netresearchgate.net. Exploring its utility in multicomponent reactions, which can build molecular complexity in a single step, could lead to the efficient synthesis of novel heterocyclic scaffolds. The steric hindrance could also be exploited to control stereoselectivity in certain asymmetric transformations, where the bulky substituents could block one face of the molecule from catalyst approach.

Potential for Novel Derivatizations and Applications in Advanced Materials and Bioactive Compound Design

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of novel derivatives with tailored functions. The aldehyde group provides a versatile handle for the synthesis of a wide array of compounds, including imines, oximes, and various heterocyclic systems.

In the field of medicinal chemistry, this aldehyde could serve as a starting point for the synthesis of libraries of compounds for biological screening. The chlorinated and methylated benzene (B151609) ring provides a rigid core that can be further functionalized to probe interactions with biological targets. Its derivatives could be investigated as potential pharmaceutical intermediates, building on the known utility of hindered benzaldehydes in this area acs.org.

In materials science, the rigid and well-defined geometry of the 2,6-dichloro-3-methylphenyl group could be incorporated into polymers or other macromolecules to create materials with specific properties. For example, its derivatives could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where molecular shape and electronic properties are critical. The development of new polycyclic aromatic compounds is an active area of research where this building block could find application tandfonline.comtandfonline.comrsc.org.

Advancements in Computational and Analytical Methodologies for Comprehensive Studies

Further progress in understanding and utilizing this compound will be greatly aided by advancements in computational and analytical techniques. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and the transition states of its reactions. Such studies can help to rationalize its observed reactivity and predict the feasibility of unexplored transformations, potentially guiding the design of new experiments and catalysts mdpi.com.

On the analytical front, advanced techniques are crucial for the unambiguous characterization of its reaction products. Two-dimensional NMR spectroscopy and high-resolution mass spectrometry are indispensable tools for elucidating the structures of novel, complex derivatives. As new synthetic methods are developed, robust analytical procedures will be required to monitor reaction progress, identify byproducts, and ensure the purity of the target compounds. The application of quality by design (QbD) principles to analytical method development can ensure the generation of reliable data for this and related halogenated compounds.

Q & A

Q. Basic

  • HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm. Calibrate against USP-grade reference standards for chlorinated byproducts (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .
  • TLC : Silica gel GF₂₅₄ plates with ethyl acetate:hexane (1:4) to monitor unreacted starting materials.

Q. Advanced

  • LC-MS/MS : Quantify trace impurities (e.g., polychlorinated isomers) using multiple reaction monitoring (MRM). For example, monitor m/z transitions specific to 2,4-dichloro derivatives .
  • GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual solvents like dichloromethane) with a DB-5MS column and electron ionization (EI) .

How can the reactivity of this compound be exploited in multi-step syntheses?

Advanced
The aldehyde group allows for nucleophilic additions (e.g., Grignard reactions) or condensation to form Schiff bases. For example:

  • Knoevenagel Condensation : React with malononitrile in ethanol catalyzed by piperidine to generate α,β-unsaturated nitriles, useful in heterocycle synthesis .
  • Reductive Amination : Use NaBH₃CN or H₂/Pd-C to convert aldehyde to amine intermediates for drug candidate libraries.

For sterically hindered positions (2- and 6-chloro groups), Suzuki-Miyaura cross-coupling requires bulky ligands (e.g., SPhos) to enhance palladium catalyst efficiency .

What strategies are effective for crystallographic refinement of this compound derivatives?

Q. Advanced

  • SHELX Suite : Use SHELXL for high-resolution data (≤1.0 Å) to refine positional and anisotropic displacement parameters. For twinned crystals, apply TWIN/BASF commands to model pseudo-merohedral twinning .
  • Hydrogen Bonding Networks : Analyze packing diagrams with Mercury software to identify Cl⋯Cl interactions (3.3–3.5 Å) and C-H⋯O contacts stabilizing the lattice .

How should researchers address discrepancies between computational and experimental physicochemical properties?

Q. Advanced

  • Solubility : If computed logP (e.g., XlogP3) conflicts with experimental shake-flask data, validate with Hansen solubility parameters (HSPiP software) to account for halogen-specific interactions .
  • Melting Point : Differential scanning calorimetry (DSC) can resolve conflicts arising from polymorphic forms. Pair with PXRD to correlate thermal events with crystal phases .

What are the best practices for mechanistic studies of electrophilic substitution reactions involving this compound?

Q. Advanced

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., this compound-D) to track kinetic isotope effects (KIE) in halogenation steps .
  • In Situ Monitoring : Use ReactIR to detect transient intermediates (e.g., chloronium ions) during reactions. Data can be modeled with MATLAB or Python kinetic suites .

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2,6-Dichloro-3-methylbenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.